1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’N-Benzyl Biotin (Mixture of Isomers) is a derivative of biotin, a water-soluble B-complex vitamin also known as vitamin B7 or vitamin H. Biotin plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The compound 1’N-Benzyl Biotin is characterized by the addition of a benzyl group to the biotin molecule, resulting in a mixture of isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’N-Benzyl Biotin typically involves the benzylation of biotin. This process can be carried out using benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1’N-Benzyl Biotin may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to separate the desired isomers from the mixture .
Chemical Reactions Analysis
Types of Reactions: 1’N-Benzyl Biotin can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl group, reverting to biotin.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Biotin.
Substitution: Various benzyl-substituted biotin derivatives.
Scientific Research Applications
1’N-Benzyl Biotin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving biotin-dependent enzymes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in biotin-related deficiencies.
Industry: Utilized in the production of biotin-enriched products and as a precursor for other biotin derivatives
Mechanism of Action
The mechanism of action of 1’N-Benzyl Biotin involves its role as a coenzyme in carboxylation reactions. It binds to biotin-dependent carboxylases, facilitating the transfer of carbon dioxide in metabolic processes. The benzyl group may influence the compound’s binding affinity and specificity for different enzymes, potentially altering its biological activity .
Comparison with Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate, used in biotinylation reactions.
Biotinylated Compounds: Various derivatives where biotin is conjugated to other molecules for specific applications
Uniqueness: 1’N-Benzyl Biotin is unique due to the presence of the benzyl group, which can modify its chemical and biological properties. This modification can enhance its stability, alter its solubility, and potentially improve its efficacy in certain applications compared to other biotin derivatives .
Properties
Molecular Formula |
C17H22N2O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[(3aR,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid |
InChI |
InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14?,16-/m0/s1 |
InChI Key |
MFFWFILLMGRYPI-SFIRGFGWSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.